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HIV-1 integrase inhibitor 4 -

HIV-1 integrase inhibitor 4

Catalog Number: EVT-10932734
CAS Number:
Molecular Formula: C24H20F2N4O5S
Molecular Weight: 514.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HIV-1 integrase inhibitor 4 is a compound designed to target the integrase enzyme of the human immunodeficiency virus type 1, which is crucial for the viral replication cycle. Integrase inhibitors are a significant class of antiretroviral drugs that prevent the integration of viral DNA into the host genome, thereby inhibiting the replication of the virus. The development of HIV-1 integrase inhibitors has gained momentum due to the increasing prevalence of drug-resistant strains of HIV.

Source and Classification

HIV-1 integrase inhibitor 4 belongs to a broader category of compounds known as integrase strand transfer inhibitors. These inhibitors are classified based on their mechanism of action and structural features. The compound is synthesized from various chemical precursors, often incorporating pyridine or quinolone moieties, which have been shown to enhance antiviral activity against HIV-1.

Synthesis Analysis

Methods and Technical Details

The synthesis of HIV-1 integrase inhibitor 4 typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds or heterocycles, such as pyridine derivatives.
  2. Reactions: Various reactions, including acylation, bromination, and carbonylation, are employed to introduce functional groups necessary for biological activity. For instance, one method described involves the reaction of substituted acetylindole-2-carboxylic acids with piperazine derivatives in the presence of coupling agents like carbonyl diimidazole to form amides .
  3. Intermediate Formation: Key intermediates are synthesized through multi-step reactions that may include oxidation and reduction processes to achieve desired functional groups.
  4. Final Product: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Molecular Structure Analysis

Structure and Data

The molecular structure of HIV-1 integrase inhibitor 4 can be characterized by its unique arrangement of atoms and functional groups that confer its biological activity. Typically, these compounds contain:

  • Pyridine or Quinolone Rings: These heterocyclic structures are integral to binding with the integrase enzyme.
  • Diketo Acid Functionality: This feature is crucial for interacting with the active site of the integrase enzyme.

The precise molecular formula and structural data vary depending on specific derivatives but generally follow patterns established in previous studies on related compounds .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing HIV-1 integrase inhibitor 4 encompass:

  • Acylation Reactions: Used to introduce acyl groups onto aromatic systems.
  • Bromination: Often employed to create reactive sites for further substitution reactions.
  • Carbonylation: Utilized for forming carbonyl-containing functional groups that are essential for biological activity.

For instance, one study highlights a six-step synthesis involving bromination followed by acylation and reduction steps to yield active compounds . These reactions are carefully optimized to maximize yield while minimizing by-products.

Mechanism of Action

Process and Data

HIV-1 integrase inhibitor 4 functions by binding to the active site of the integrase enzyme, thereby preventing it from catalyzing the integration of viral DNA into the host genome. This inhibition disrupts the lifecycle of HIV, effectively reducing viral load in infected individuals.

The mechanism typically involves:

  1. Binding Affinity: The compound binds tightly to specific residues within the active site.
  2. Conformational Changes: Binding induces conformational changes in the enzyme that hinder its catalytic function.
  3. Inhibition Profile: The inhibitor's potency can be quantified using IC50 values derived from enzymatic assays .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

HIV-1 integrase inhibitor 4 exhibits several notable physical and chemical properties:

  • Solubility: Varies based on structural modifications but generally soluble in organic solvents.
  • Stability: Stability can be influenced by environmental conditions such as pH and temperature.
  • Melting Point: Specific melting points can indicate purity and crystalline quality.

These properties are critical for determining formulation strategies for pharmaceutical applications .

Applications

Scientific Uses

HIV-1 integrase inhibitor 4 has significant implications in both clinical and research settings:

  • Antiviral Therapy: As part of antiretroviral therapy regimens, it helps manage HIV infections effectively.
  • Research Tool: It serves as a model compound for studying drug resistance mechanisms in HIV strains.
  • Drug Development: The compound provides a scaffold for developing new inhibitors that can circumvent existing resistance patterns seen with current therapies like raltegravir and elvitegravir .
Mechanistic Basis of HIV-1 Integrase Inhibition

Catalytic Mechanisms of Human Immunodeficiency Virus Type 1 Integrase

Human Immunodeficiency Virus Type 1 Integrase executes a two-step catalytic process essential for viral replication: 3'-Processing (3'-P) and Strand Transfer (ST). During 3'-Processing, Integrase removes a dinucleotide (typically GT) from each 3' end of viral complementary DNA, generating reactive 3'-hydroxyl groups attached to conserved CA dinucleotides. This endonucleolytic reaction occurs within the preintegration complex and prepares viral DNA for subsequent integration. In the Strand Transfer step, the processed 3'-hydroxyl groups undergo nucleophilic attack on phosphodiester bonds within host chromosomal DNA, covalently inserting viral DNA into the host genome. Both reactions proceed through bimolecular nucleophilic substitution (S~N~2) mechanisms that require precise coordination of divalent metal cations within the catalytic core [3] [6].

Strand Transfer versus 3'-Processing Inhibition Dynamics

The structural and mechanistic distinction between 3'-Processing and Strand Transfer creates selective targeting opportunities for inhibitors. Strand Transfer Inhibitors (exemplified by compounds like raltegravir) preferentially inhibit the Strand Transfer step while exhibiting minimal effects on 3'-Processing. This selectivity originates from differential active site conformations during these catalytic stages. Structural analyses of prototype foamy virus Integrase–DNA complexes (as HIV-1 Integrase structural data remains limited) demonstrate that Strand Transfer Inhibitors bind most effectively after 3'-Processing has occurred, when the active site accommodates both viral DNA ends and target DNA [6]. The post-3'-Processing conformation features a widened active site pocket where the displaced 3'-viral adenosine base creates space for inhibitor binding. In contrast, during 3'-Processing, the viral DNA terminus remains tightly coordinated within a narrower catalytic pocket, sterically hindering Strand Transfer Inhibitor binding [3].

Table 1: Differential Susceptibility of Integration Steps to Pharmacological Inhibition

Catalytic StepCatalytic ComplexMetal CoordinationSusceptibility to Strand Transfer InhibitorsStructural Determinants of Selectivity
3'-ProcessingUncleaved IntasomeSingle Mg²⁺ partially coordinatedLowNarrow active site; Viral DNA blocks inhibitor binding pocket
Strand TransferCleaved IntasomeTwo Mg²⁺ fully coordinatedHighWidened active site; Displaced viral adenosine creates hydrophobic pocket
Post-Strand TransferStrand Transfer ComplexDisrupted coordinationN/ACatalytically inactive conformation

This mechanistic distinction explains why clinically effective Strand Transfer Inhibitors exhibit >100-fold selectivity for Strand Transfer over 3'-Processing. The inhibitor binding pocket forms predominantly during the transition from 3'-Processing to Strand Transfer, when the active site reorganizes to accommodate target DNA binding and bending. This conformational flexibility creates the pharmacologically exploitable window for selective Strand Transfer inhibition [3] [6].

Role of Divalent Metal Cofactors in Active Site Coordination

Divalent metal cations (Mg²⁺ and Mn²⁺) serve as essential cofactors for both catalytic steps performed by Human Immunodeficiency Virus Type 1 Integrase. The catalytic core domain contains a highly conserved D,DX~35~E motif (residues D64, D116, and E152 in HIV-1) that coordinates metal ion binding. Metal-dependent catalytic mechanisms were elucidated through metal rescue experiments with cysteine-substituted Integrase variants. When aspartate residues (D64C, D116C) or glutamate (E152C) were replaced with cysteine, catalytic activity was abolished in magnesium-dependent reactions but restored in manganese-containing buffers. This functional rescue occurs because Mn²⁺ exhibits higher affinity for sulfur-containing residues than Mg²⁺, confirming that all three acidic residues participate in direct metal coordination during catalysis [7].

The metal coordination geometry governs reaction specificity:

  • 3'-Processing requires one metal ion optimally positioned by D64 and D116 to activate the water molecule for nucleophilic attack on the viral DNA phosphodiester bond.
  • Strand Transfer necessitates two metal ions: one (coordinated by D64 and E152) activates the viral DNA 3'-hydroxyl group for nucleophilic attack, while the second (primarily coordinated by D116) stabilizes the target DNA scissile phosphate during transesterification [3] [7].

Table 2: Metal Cofactor Functions in Human Immunodeficiency Virus Type 1 Integrase Catalysis

Metal IonPreferred Coordination SphereBinding Affinity for DDE MotifRole in 3'-ProcessingRole in Strand Transfer
Mg²⁺OctahedralModerate (K~d~ ≈ 100-500 µM)Primary physiological cofactor; Activates hydrolytic waterPhysiological cofactor; Coordinates viral 3'-OH and target DNA
Mn²⁺Distorted octahedralHigh (K~d~ ≈ 10-50 µM)Alternative cofactor; Tolerates structural deviationsPromiscuous cofactor; Supports catalysis with mutant enzymes
Zn²⁺TetrahedralN-terminal domain onlyStructural role in N-terminal domain foldingNot involved in catalysis

Manganese can functionally substitute for magnesium in vitro but induces structural promiscuity, relaxing the enzyme's specificity requirements. This metal-dependent flexibility explains why Human Immunodeficiency Virus Type 1 Integrase exhibits higher non-specific nuclease activity under manganese-rich conditions. The stringent geometric requirements for magnesium coordination create a pharmacologically exploitable platform for inhibitor design targeting metal-dependent catalytic steps [4] [7].

Binding Interactions of Human Immunodeficiency Virus Type 1 Integrase Inhibitor 4

Chelation of Catalytic Core Domain Metal Ions

Human Immunodeficiency Virus Type 1 Integrase Inhibitor 4 exemplifies the pharmacophore class that targets the metal-dependent catalytic machinery within the integrase catalytic core domain. This inhibitor features a tripartite chemical architecture: 1) a heterocyclic core containing nitrogen and oxygen atoms positioned for bidentate or tridentate metal coordination; 2) a hydrophobic region designed to occupy the viral DNA-binding cleft; and 3) a halogen-substituted benzyl group that extends toward the host DNA interface. The metal-chelating moiety directly engages the divalent cations (Mg²⁺/Mn²⁺) coordinated by the D64, D116, and E152 residues, displacing catalytically essential water molecules and disrupting the charge balance required for phosphotransfer reactions [3] [5].

Crystallographic analyses of inhibitor-bound integrase complexes reveal distinctive metal chelation patterns:

  • Bidentate chelation: The inhibitor's oxygen atoms coordinate a single metal ion between D64 and D116, preventing conformational rearrangement necessary for Strand Transfer.
  • Tridentate binding: Optimal positioning of three electronegative atoms enables simultaneous coordination of both metal ions, completely immobilizing the catalytic center. This superior inhibition mode explains the sub-micromolar potency exhibited by advanced inhibitors [5].

Resistance profiling confirms the centrality of metal coordination in the inhibitory mechanism. The Y99H/A128T double mutation within the catalytic core domain dimer interface introduces steric hindrance that distorts the metal coordination geometry without abolishing metal binding. This structural perturbation reduces inhibitor binding affinity by >150-fold while preserving catalytic function. Compensatory inhibitor design strategies have yielded optimized analogs (e.g., EKC110) that maintain effective metal chelation against resistant variants through strategic incorporation of flexible linker groups that accommodate structural deviations in the mutant active site [1].

Table 3: Metal Chelation Patterns in Integrase Inhibitor Design

Chelation ModeMetal Coordination GeometryRepresentative Inhibitor ScaffoldResistance ProfileStrategy for Resistance Mitigation
BidentateSingle metal ion (usually between D64-D116)Diketo acid derivativesModerate (10-50 fold resistance)Extension of hydrophobic substituents
TridentateTwo metal ions simultaneouslyQuinolinone acetic acids (tBPQAs)High barrier (>100 fold resistance uncommon)Rigid scaffold preserving optimal atom spacing
Distorted TridentatePartial coordination of two metalsPyrrolopyridine-based (Pirmitegravir)Emergent (Y99H/A128T confers >150 fold resistance)Flexible linkers accommodating active site mutations

Hydrophobic Interactions with Viral/Host DNA Interface

Beyond metal chelation, Human Immunodeficiency Virus Type 1 Integrase Inhibitor 4 employs extensive hydrophobic interactions to disrupt the viral/host DNA interface. The inhibitor's halogenated benzyl group occupies a hydrophobic pocket vacated by the displaced viral adenosine base (position +4 after 3'-Processing), while its heterocyclic core stacks against conserved tyrosine residues (Y143) within the catalytic core domain. This dual-action binding mimics key viral DNA interactions while simultaneously preventing target DNA engagement [1] [5].

The hydrophobic disruption mechanism operates through two complementary pathways:

  • Competitive displacement: The inhibitor's halogenated aromatic system sterically occludes the target DNA-binding groove, preventing proper positioning of host DNA for nucleophilic attack. This is particularly effective against the bent target DNA conformation stabilized during Strand Transfer.
  • Allosteric interference: Binding at the catalytic core domain dimer interface induces long-range conformational changes that propagate to the C-terminal domain, reducing its DNA-binding affinity. This is evidenced by reduced sensitivity to C-terminal domain mutations in inhibitor-bound complexes compared to unbound integrase [1].

Advanced inhibitors like tBPQAs (tert-butoxy-(4-phenyl-quinolin-3-yl)-acetic acids) exhibit a dual inhibitory mechanism: they not only compete with viral DNA for binding at the catalytic core domain but also induce aberrant integrase multimerization through inter-subunit hydrophobic packing. This allosteric effect disrupts the formation of functional integrase tetramers required for stable synaptic complex assembly. Consequently, these inhibitors block integration at an earlier stage than metal chelation alone would predict, providing an enhanced barrier to resistance development [5].

The EKC110 analog of pirmitegravir exemplifies rational optimization of hydrophobic interactions to overcome resistance. By incorporating extended aromatic systems with enhanced van der Waals contacts against the G140A/G148H mutant catalytic core domain, this compound restores potency against resistant variants by compensating for reduced metal-chelating efficiency with superior hydrophobic packing at the dimer interface [1]. This strategic balance between metal coordination and hydrophobic interaction optimization represents the frontier in next-generation integrase inhibitor design.

Properties

Product Name

HIV-1 integrase inhibitor 4

IUPAC Name

4-amino-6-[2-(benzenesulfonyl)ethyl]-N-[(2,4-difluorophenyl)methyl]-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide

Molecular Formula

C24H20F2N4O5S

Molecular Weight

514.5 g/mol

InChI

InChI=1S/C24H20F2N4O5S/c25-16-7-6-15(19(26)11-16)13-29-23(31)20-21(27)18-10-14(12-28-22(18)30(33)24(20)32)8-9-36(34,35)17-4-2-1-3-5-17/h1-7,10-12,33H,8-9,13,27H2,(H,29,31)

InChI Key

GNATXMRYUGEZME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC2=CC3=C(N=C2)N(C(=O)C(=C3N)C(=O)NCC4=C(C=C(C=C4)F)F)O

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